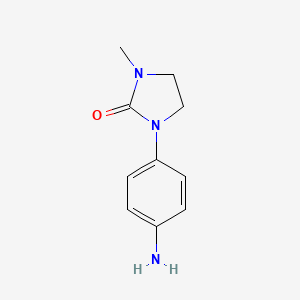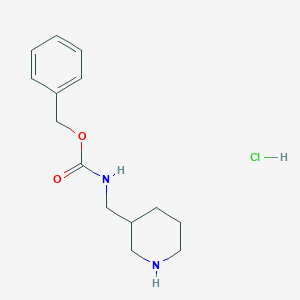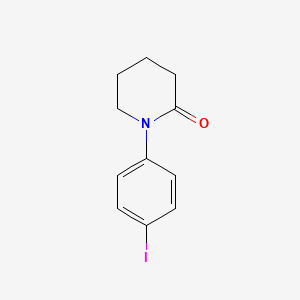![molecular formula C13H23NO3 B1292066 Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 389890-40-8](/img/structure/B1292066.png)
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Vue d'ensemble
Description
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the CAS Number: 934233-73-5 . It has a molecular weight of 241.33 . The IUPAC name of this compound is tert-butyl (1R,3s,5S)-3-hydroxy-9-azabicyclo [3.3.1]nonane-9-carboxylate .
Molecular Structure Analysis
The Inchi Code of this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10+,11- . This code provides a standard way to encode the compound’s structure and is used worldwide in chemical databases and computational chemistry.Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its bicyclic structure is a key scaffold in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its similarity to the GABAergic system’s structures .
Chiral Resolution Agents
The chiral centers within Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate make it an excellent candidate for use in chiral resolution processes. It can help in separating enantiomers of racemic mixtures, which is crucial for the production of enantiomerically pure drugs .
Material Science
In material science, this compound’s robust framework can be utilized to create novel polymers with potential applications in biodegradable materials, coatings, and drug delivery systems. Its structural integrity makes it suitable for high-stress applications .
Catalysis
Researchers are exploring the use of this compound as a ligand in catalytic systems. Its rigid structure can stabilize metal catalysts, enhancing their efficiency and selectivity in chemical reactions .
Analytical Chemistry
Due to its unique chemical properties, Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate can be used as a standard or reference compound in chromatography and mass spectrometry for the identification and quantification of similar compounds .
Environmental Science
In environmental science, this compound could be investigated for its potential role in bioremediation processes. Its chemical structure might interact with pollutants, aiding in their breakdown and removal from contaminated sites .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are also several precautionary statements associated with this compound, including P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Propriétés
IUPAC Name |
tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-10(8-14)11(9)15/h9-11,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHTXFBIDXJCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)


